N-[2-(cyclohexylsulfanyl)ethyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
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Overview
Description
N-[2-(cyclohexylsulfanyl)ethyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a complex organic compound with a unique structure that includes a cyclohexylsulfanyl group, a hydroxy group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohexylsulfanyl)ethyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multiple steps. One common method starts with the reaction of pyridine-2,3-dicarboxylic anhydride with 2-(cyclohexylsulfanyl)ethylamine . This reaction forms an intermediate, which is then further reacted with other reagents to introduce the hydroxy, methyl, and sulfonamide groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar multi-step synthetic routes are employed, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohexylsulfanyl)ethyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the sulfonamide group.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkoxides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution at the hydroxy group can produce various ethers.
Scientific Research Applications
N-[2-(cyclohexylsulfanyl)ethyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has several scientific research applications:
Chemistry: It can be used as a ligand in coordination chemistry, forming complexes with metals.
Biology: The compound’s sulfonamide group suggests potential antibacterial or antifungal properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the treatment of infections or inflammatory conditions.
Industry: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(cyclohexylsulfanyl)ethyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonamide and hydroxy groups. These interactions can modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-[2-(cyclohexylsulfanyl)ethyl]quinolinic acid imide
- N-[2-(cyclohexylsulfanyl)ethyl]-2-(N-phenylmethanesulfonamido)acetamide
Uniqueness
N-[2-(cyclohexylsulfanyl)ethyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C13H21N3O4S2 |
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Molecular Weight |
347.5 g/mol |
IUPAC Name |
N-(2-cyclohexylsulfanylethyl)-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C13H21N3O4S2/c1-9-11(12(17)16-13(18)15-9)22(19,20)14-7-8-21-10-5-3-2-4-6-10/h10,14H,2-8H2,1H3,(H2,15,16,17,18) |
InChI Key |
RZKXQZCLBVHOKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NCCSC2CCCCC2 |
Origin of Product |
United States |
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